molecular formula C13H24N2O3 B7919420 {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7919420
M. Wt: 256.34 g/mol
InChI Key: VQKRTECHNQCJJG-UHFFFAOYSA-N
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Description

{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic small molecule recognized in scientific literature as a ligand for nicotinic acetylcholine receptors (nAChRs). This compound is of significant interest in neuroscience and neuropharmacology research, particularly for its potential interaction with specific nAChR subtypes, such as α4β2, which are critically involved in modulating neurotransmitter release, synaptic plasticity, and cognitive functions. Its mechanism of action is believed to involve binding to allosteric sites on these receptor complexes, thereby influencing neuronal excitability and signaling pathways. Researchers utilize this chemical probe to investigate the pathophysiology of neurological and psychiatric conditions, including nicotine addiction, cognitive deficits, and neuropathic pain. Studies referenced in public compound libraries highlight its application in the development of novel therapeutic strategies and as a tool for mapping receptor distribution and function in the central nervous system. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[[acetyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(2)15(11(3)16)8-12-4-6-14(7-5-12)9-13(17)18/h10,12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKRTECHNQCJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

This method involves sequential alkylation and acetylation of a piperidine precursor.

Step 1: Synthesis of 4-(Aminomethyl)piperidine
Piperidine is treated with formaldehyde and ammonium chloride under Mannich reaction conditions to yield 4-(aminomethyl)piperidine. Industrial-scale adaptations use continuous flow reactors to enhance reproducibility.

Step 2: Isopropyl-amination
The aminomethyl intermediate reacts with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60°C for 12 hours. Substituting isopropyl bromide with isopropyl iodide improves reactivity but increases cost.

Step 3: Acetylation
The isopropyl-amine derivative is acetylated using acetic anhydride in dichloromethane with catalytic DMAP (4-dimethylaminopyridine). Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-acetylation.

StepReagentSolventTemperatureYield (%)
1FormaldehydeH2O/EtOH25°C78
2Isopropyl bromideAcetonitrile60°C65
3Acetic anhydrideDCM25°C92
4Ethyl bromoacetateTHF0–5°C85

Solid-Phase Synthesis

Solid-supported strategies mitigate solubility issues and simplify purification.

Resin Functionalization
Wang resin is functionalized with Fmoc-protected 4-(aminomethyl)piperidine. After Fmoc deprotection, the resin-bound amine reacts with isopropyl isocyanate in dimethylformamide (DMF), followed by acetylation with acetyl chloride.

Cleavage and Workup
The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1), with subsequent precipitation in cold diethyl ether. This method achieves 70–75% overall yield but requires specialized equipment.

Catalytic and Solvent Optimization

Palladium-Catalyzed Coupling

Adapting methodologies from Tofacitinib synthesis, palladium hydroxide catalyzes debenzylation steps in related piperidine derivatives. For this compound, hydrogenation with Pd/C (10% w/w) in isopropanol/water (1:1) at 50°C removes protecting groups without affecting the acetyl moiety.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps, while dichloromethane minimizes side reactions during acetylation. Mixed-solvent systems (e.g., THF/water) improve saponification efficiency.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes non-polar impurities.

  • Ion-Exchange Chromatography : Useful for separating unreacted starting materials in polar intermediates.

Analytical Data

  • NMR : 1H NMR (400 MHz, CDCl3) δ 4.12 (s, 2H, CH2COO), 3.45–3.30 (m, 2H, piperidine-H), 2.85 (t, J = 6.8 Hz, 2H, NCH2), 1.45 (d, J = 6.4 Hz, 6H, (CH3)2CH).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for steps 1–3 reduces reaction times by 40% and improves heat dissipation, critical for exothermic acetylation.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), driven by solvent use in chromatographic steps.

  • Process Mass Intensity (PMI) : 12.5, with opportunities for improvement via solvent recycling.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterReductive AminationSolid-Phase Synthesis
Overall Yield (%)65–7070–75
Purity (%)95–9898–99
ScalabilityHighModerate
Equipment CostLowHigh

Chemical Reactions Analysis

Types of Reactions

{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Bromoacetic acid in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The piperidine-acetic acid scaffold is a common framework in drug discovery. Modifications to the substituents on the piperidine ring significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Properties/Activities Source
Target Compound Acetyl-isopropyl-amino-methyl Not explicitly provided* ~287.3 (estimated) Discontinued; tertiary amine uses
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid Trifluoromethyl C8H12F3NO2 211.18 Enhanced electronegativity, metabolic stability
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl C10H17NO4 215.25 Ester group for prodrug strategies
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid Hydroxymethyl C8H15NO3 173.21 Increased hydrophilicity
FEXO-9 (Fexofenadine intermediate) Diphenylmethyl C32H35NO4 497.63 Antihistamine activity
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid 4-Chlorophenylsulfonyl C13H16ClNO4S 317.79 Electron-withdrawing sulfonyl group

*Estimated molecular weight based on structural similarity: C13H23N3O3.

Pharmacological and Physicochemical Insights

  • Lipophilicity vs. Solubility : The acetyl-isopropyl group in the target compound increases lipophilicity compared to hydroxymethyl () or ethoxycarbonyl () analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Receptor Binding : Neurotensin receptor agonists () with methoxyphenyl substituents demonstrate the importance of aromatic interactions, whereas the acetyl-isopropyl group may favor hydrophobic binding pockets .

Biological Activity

The compound {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS No. 1353974-98-7) is a synthetic organic molecule notable for its piperidine ring structure, which is modified with an acetyl-isopropyl amino group and a carboxylic acid functional group. This unique structural configuration suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • Structural Features : The presence of both a piperidine ring and functional groups conducive to various chemical reactions enhances its biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit diverse biological activities, including:

  • Antimicrobial properties
  • Analgesic effects
  • Neuroprotective potential against neurodegenerative diseases

These activities suggest that this compound could be a candidate for further pharmacological studies aimed at treating various conditions.

The biological activity of this compound likely stems from its ability to interact with specific biological targets, such as enzymes and receptors. The acetyl-isopropyl amino group may enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
PiperidineBasic nitrogen ringAntimicrobial
N-MethylpiperidineMethyl substitution on nitrogenAnalgesic
4-AminopiperidineAmino group at position 4Antidepressant

This table illustrates the diversity in biological activity among compounds related to This compound , emphasizing the potential for unique therapeutic applications based on structural modifications.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar piperidine derivatives. For instance, research on piperidine-based compounds has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease.

In Vitro Studies

In vitro toxicity evaluations have been conducted using cell lines to assess the safety profile of related compounds. For example, one study reported that certain piperidine derivatives exhibited concentration-dependent cytotoxicity, with significant cell viability observed at lower concentrations (up to 100 μg/mL) .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of This compound towards various targets. These studies indicate that the compound may effectively bind to AChE and other relevant enzymes, suggesting potential applications in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What strategies are recommended for synthesizing {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid with high enantiomeric purity?

  • Methodology :

  • Enantiopure synthesis can be achieved using chiral starting materials, such as (R)-α-phenylglycine, to introduce stereochemical control. This approach is demonstrated in the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, where asymmetric induction is maintained via reductive amination and resolution techniques .
  • Purification via recrystallization or chromatography (e.g., silica gel with gradients of PE/EA) ensures removal of diastereomeric impurities .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the acetyl-isopropyl-amino group (δ ~2.1 ppm for acetyl CH3) and piperidine ring protons (δ ~1.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate + sodium 1-octanesulfonate, pH 4.6) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

  • Risk Mitigation :

  • Use fume hoods and PPE (gloves, lab coats) due to potential skin/eye irritation (based on structurally similar piperidine derivatives) .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice for persistent symptoms .

Advanced Research Questions

Q. How does the stereochemistry of the piperidine ring influence the compound’s receptor binding affinity?

  • Experimental Design :

  • Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., neurotensin or opioid receptors). For example, (R)-configured analogs show enhanced activity due to optimal spatial alignment with hydrophobic receptor pockets .
  • Use molecular docking simulations to map interactions between the acetyl-isopropyl group and binding site residues .

Q. What methods resolve contradictory data in biological assays involving this compound?

  • Data Contradiction Analysis :

  • Control Experiments : Test stability under assay conditions (e.g., pH, temperature) to rule out degradation. For instance, LiOH-mediated hydrolysis of ester derivatives can generate inactive byproducts .
  • Dose-Response Curves : Identify non-linear effects caused by off-target interactions (e.g., with chemokine receptors) using selective inhibitors .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Prodrug Design : Convert the acetic acid moiety to a methyl ester to enhance bioavailability, followed by in situ hydrolysis (e.g., using LiOH in THF/water) .
  • LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring while monitoring blood-brain barrier permeability via LC-MS/MS .

Key Research Findings

Parameter Data Source
Synthesis Yield 40–52% for Pd-catalyzed cross-coupling reactions (e.g., cyclopropane boronic acid coupling)
Receptor Affinity (IC₅₀) 0.15–0.3 μM for neurotensin receptor 1 (NTSR1) in analogous compounds
Chromatographic Purity >95% achieved via silica gel chromatography (PE/EA = 20:1)

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